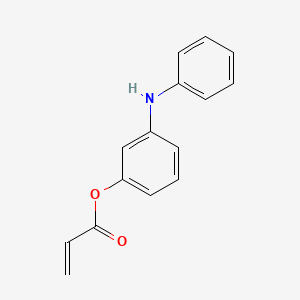

3-Anilinophenyl prop-2-enoate

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

558477-28-4 |

|---|---|

Molecular Formula |

C15H13NO2 |

Molecular Weight |

239.27 g/mol |

IUPAC Name |

(3-anilinophenyl) prop-2-enoate |

InChI |

InChI=1S/C15H13NO2/c1-2-15(17)18-14-10-6-9-13(11-14)16-12-7-4-3-5-8-12/h2-11,16H,1H2 |

InChI Key |

GFPUKTBBIJXYKM-UHFFFAOYSA-N |

Canonical SMILES |

C=CC(=O)OC1=CC=CC(=C1)NC2=CC=CC=C2 |

Origin of Product |

United States |

Strategic Synthetic Methodologies and Chemical Transformations

Retrosynthetic Analyses for 3-Anilinophenyl prop-2-enoate

Retrosynthetic analysis provides a logical framework for planning the synthesis of this compound by disconnecting the target molecule into simpler, commercially available precursors. The most logical disconnections for this target involve the ester linkage and the carbon-nitrogen bond of the diarylamine.

Primary Disconnection (Ester Bond): The most apparent retrosynthetic step is the disconnection of the ester C-O bond. This bond can be formed through various esterification protocols. This disconnection leads to two key precursors: the phenolic intermediate, 3-anilinophenol (also known as 3-hydroxydiphenylamine), and an activated derivative of prop-2-enoic acid (acrylic acid).

Secondary Disconnection (C-N Bond): The 3-anilinophenol precursor contains a key diarylamine structure. The disconnection of the C-N bond in this intermediate is the next logical step. This points to a palladium-catalyzed cross-coupling reaction, a powerful tool for C-N bond formation. This disconnection yields two fundamental building blocks: a 3-substituted phenol (where the substituent is a leaving group like a halide, e.g., 3-bromophenol) and aniline (B41778) , or alternatively, 3-aminophenol (B1664112) and a halobenzene .

This two-step disconnection strategy forms the basis for the forward synthesis, beginning with the construction of the diarylamine core, followed by the esterification to yield the final product.

Development of Esterification Protocols for Anilinophenyl Phenols

The formation of the ester bond between 3-anilinophenol and the acrylate (B77674) moiety is a critical step. The choice of method depends on factors such as reaction conditions, substrate reactivity, and desired purity of the final product.

Direct esterification involves the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst. While common for aliphatic alcohols, the direct esterification of phenols is often challenging due to the lower nucleophilicity of the phenolic hydroxyl group. However, specific catalysts have been developed to facilitate this transformation. For instance, Zirconyl chloride (ZrOCl2·8H2O) has been shown to be an effective catalyst for the direct esterification of acrylic acid with alcohols, even with equimolar amounts of reactants under solvent-free conditions, which aligns with green chemistry principles. mdpi.com

| Catalyst | Conditions | Yield | Reference |

| ZrOCl2·8H2O | Solvent-free, ambient temp., 24h | Good | mdpi.com |

| Sulfuric Acid | High temp., removal of water | Variable | nih.govacs.org |

| Dowex H+ | Reflux in excess acid | High | nih.govacs.org |

This table presents generalized data for direct esterification of alcohols/phenols and may require optimization for 3-anilinophenol.

Transesterification is an alternative route where an existing ester, typically a simple alkyl acrylate like methyl acrylate, reacts with the phenolic alcohol (3-anilinophenol) to exchange the alcohol group. This process is often catalyzed by acids, bases, or organometallic complexes. A key challenge in the transesterification of α,β-unsaturated esters like acrylates is the competing Michael addition side reaction. rsc.org To achieve high chemoselectivity for transesterification, specialized catalysts, such as bulky magnesium(II) or sodium(I) bisphenoxide complexes, have been developed. rsc.org These catalysts effectively promote the desired nucleophilic substitution at the carbonyl carbon while minimizing the undesired conjugate addition. rsc.org

The most common and often most efficient method for esterifying phenols involves the use of an activated acrylic acid derivative, most notably acryloyl chloride . This acid chloride is highly reactive and readily undergoes nucleophilic acyl substitution with the phenolic hydroxyl group of 3-anilinophenol. wikipedia.org The reaction is typically carried out in the presence of a non-nucleophilic base, such as triethylamine or pyridine, to neutralize the hydrochloric acid byproduct. acsgcipr.org

Reaction Scheme: 3-Anilinophenol + Acryloyl Chloride --(Base)--> this compound + Base·HCl

This method is generally high-yielding and proceeds under mild conditions (e.g., 0 °C to room temperature). The choice of an appropriate inert solvent, such as dichloromethane or tetrahydrofuran, is crucial to facilitate the reaction while avoiding side reactions. acsgcipr.org

Exploration of Palladium-Catalyzed Cross-Coupling Strategies for Precursors

The synthesis of the key intermediate, 3-anilinophenol, relies on the formation of a carbon-nitrogen bond between two aromatic rings. The Buchwald-Hartwig amination has become the state-of-the-art method for this transformation, largely replacing harsher, classical methods like the Ullmann condensation. wikipedia.orglibretexts.org

The Buchwald-Hartwig reaction utilizes a palladium catalyst, a phosphine-based ligand, and a base to couple an aryl halide or sulfonate with an amine. wikipedia.orgjk-sci.com For the synthesis of 3-anilinophenol, two primary routes are viable:

Route A: Coupling of 3-bromophenol with aniline.

Route B: Coupling of 3-aminophenol with bromobenzene.

The catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by the base, and finally, reductive elimination to form the C-N bond and regenerate the Pd(0) catalyst. libretexts.orgjk-sci.com The choice of ligand is critical for the reaction's success; bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, BINAP, DPPF) are commonly employed to promote the reductive elimination step and stabilize the catalytic species. wikipedia.orgjk-sci.com

| Catalyst/Ligand | Base | Solvent | Temperature | Outcome |

| Pd(OAc)2 / BINAP | Cs2CO3 | Toluene | 80-110 °C | Effective for primary amines wikipedia.org |

| Pd2(dba)3 / XPhos | NaOt-Bu | Dioxane | RT - 100 °C | Broad substrate scope |

| Pd(OAc)2 / P(t-Bu)3 | K3PO4 | Toluene | 100 °C | Effective for aryl chlorides |

This table provides representative conditions for the Buchwald-Hartwig amination. Specific conditions would need to be optimized for the synthesis of 3-anilinophenol.

Green Chemistry Principles in the Synthesis of the Chemical Compound and Derivatives

Applying green chemistry principles to the synthesis of this compound aims to reduce environmental impact by improving efficiency and minimizing waste and hazardous substance use.

Atom Economy: The ideal synthesis maximizes the incorporation of all reactant atoms into the final product. The use of activated precursors like acryloyl chloride has lower atom economy because a stoichiometric amount of base is consumed to form a salt byproduct. acs.org In contrast, direct esterification, if feasible, has a 100% theoretical atom economy, producing only water as a byproduct. d-nb.info Similarly, catalytic cross-coupling reactions are favored over older methods that required stoichiometric copper reagents.

Safer Solvents and Catalysts: Efforts are being made to replace hazardous solvents and reagents. For esterification, solvent-free reactions catalyzed by recyclable solid acids like Dowex resins or mineral-supported catalysts represent a greener alternative to strong mineral acids and organic solvents. nih.govacs.orgjetir.org For the synthesis of precursors, continuous-flow systems for producing unstable reagents like acryloyl chloride offer a safer approach than batch production, minimizing the volume of hazardous material present at any given time. nih.gov

Energy Efficiency: Developing catalytic processes that operate at lower temperatures and pressures reduces energy consumption. For example, highly active palladium catalyst systems for the Buchwald-Hartwig amination can allow reactions to proceed at lower temperatures than traditional methods. jk-sci.com Microwave-assisted synthesis has also been explored as a way to accelerate reactions like esterification, potentially reducing reaction times and energy input.

Renewable Feedstocks: While the immediate precursors for 3-anilinophenol are derived from petrochemical sources, broader green chemistry initiatives focus on producing key monomers like acrylic acid from bio-based sources such as furfural, which is derived from biomass. d-nb.info This long-term strategy aims to shift the chemical industry away from its reliance on fossil fuels.

Derivatization Chemistry of the Aniline Moiety

The aniline moiety within this compound presents a versatile scaffold for a variety of chemical transformations. The presence of the nitrogen atom and the two phenyl rings allows for derivatization at multiple sites, enabling the synthesis of a diverse library of compounds with potentially altered physicochemical and biological properties. Key strategic modifications focus on N-substitution reactions and functionalization of the aromatic rings.

N-Substitution Reactions

The secondary amine in the aniline group is a prime target for substitution reactions, which can modulate the electronic properties and steric bulk around the nitrogen atom. Common N-substitution strategies include N-alkylation and N-acylation.

N-Alkylation: The introduction of alkyl groups onto the nitrogen atom can be achieved through various methods. Traditional approaches often involve the use of alkyl halides in the presence of a base. More contemporary and efficient methods include visible-light-induced N-alkylation and transition-metal-catalyzed processes. For instance, photocatalytic methods can facilitate the N-alkylation of anilines with alcohols, offering a greener alternative with water as the sole byproduct. nih.gov Catalytic systems employing transition metals like ruthenium, iridium, and copper have also been developed for the N-alkylation of anilines using alcohols, proceeding through a "borrowing hydrogen" strategy. rsc.orgrsc.org The choice of catalyst and reaction conditions can influence the selectivity and yield of the N-alkylation product. However, steric hindrance from substituents on either the aniline or the alkylating agent can impact the reaction efficiency. rsc.org

N-Acylation: Acylation of the aniline nitrogen is a common strategy to introduce carbonyl-containing functional groups. This transformation is readily accomplished using acyl chlorides or anhydrides in the presence of a base. N-acylation is particularly significant as it can serve as a protective strategy for the highly reactive amino group, attenuating its activating effect on the aromatic ring during subsequent electrophilic substitution reactions. libretexts.orgquora.com This is due to the electron-withdrawing nature of the acyl group, which delocalizes the nitrogen lone pair, reducing the electron density of the aromatic ring. quora.com Base-mediated protocols for N-acetylation using nitriles as an acetyl source have also been developed, offering a transition-metal-free alternative. researchgate.net

| Reaction Type | Reagents and Conditions | Key Features | Potential Limitations |

|---|---|---|---|

| N-Alkylation | Alkyl halides/base; Alcohols with photocatalyst or transition metal catalyst (e.g., Ru, Ir, Cu) nih.govrsc.orgrsc.org | Introduces alkyl groups, modulates steric and electronic properties. Green methods available. | Steric hindrance can lower yields. rsc.org Metal catalysts may require removal. |

| N-Acylation | Acyl chlorides/anhydrides with base; Nitriles with base researchgate.net | Introduces acyl groups, serves as a protective strategy, attenuates activating effect of the amino group. libretexts.orgquora.com | The acyl group deactivates the aromatic ring towards further electrophilic substitution. |

Aromatic Functionalization of the Phenyl Rings

The two phenyl rings of the this compound molecule are susceptible to electrophilic aromatic substitution (SEAr) reactions. The regioselectivity of these reactions is dictated by the directing effects of the substituents present on each ring.

The aniline moiety contains a secondary amine, a powerful activating and ortho, para-directing group. lkouniv.ac.inuci.edu This strong activation arises from the ability of the nitrogen's lone pair to donate electron density into the phenyl ring through resonance, stabilizing the cationic intermediate formed during electrophilic attack. wikipedia.org Consequently, electrophilic substitution on the aniline-bearing ring is expected to occur primarily at the positions ortho and para to the amino group. Common electrophilic aromatic substitution reactions include:

Halogenation: The introduction of halogen atoms (Cl, Br, I) can be achieved using various halogenating agents. Due to the high reactivity of the aniline ring, halogenation can often proceed without a Lewis acid catalyst and may lead to multiple substitutions. libretexts.orguci.edu To control the reaction and achieve mono-substitution, acetylation of the amino group to form an acetanilide is a common strategy. libretexts.org More recent methods for regioselective halogenation of electron-rich anilines involve the use of N-oxides and thionyl halides. nih.gov

Nitration: The introduction of a nitro group (-NO2) is typically performed with a mixture of nitric acid and sulfuric acid. uci.edu Direct nitration of anilines can be problematic, leading to oxidation and the formation of tarry byproducts. libretexts.org Again, protecting the amino group as an amide is a crucial step to achieve controlled nitration, primarily at the para position. libretexts.org

Sulfonation: The introduction of a sulfonic acid group (-SO3H) can be achieved using fuming sulfuric acid. This reaction is also subject to the strong directing effect of the amino group.

The second phenyl ring, attached to the prop-2-enoate group via an ester linkage, is influenced by the prop-2-enoate substituent. The ester group is a deactivating and meta-directing group. Therefore, electrophilic substitution on this ring will be less favorable and is expected to occur at the meta position relative to the ester linkage.

| Reaction Type | Reagents and Conditions | Expected Regioselectivity (Aniline Ring) | Expected Regioselectivity (Phenoxy Ring) |

|---|---|---|---|

| Halogenation | Halogenating agent (e.g., Br2, Cl2), often without a catalyst for the aniline ring. libretexts.orguci.edu | ortho, para | meta |

| Nitration | HNO3/H2SO4 (often with prior protection of the amino group) libretexts.orguci.edu | ortho, para (predominantly para with protection) | meta |

| Sulfonation | Fuming H2SO4 | ortho, para | meta |

Reaction Scope and Limitations of Novel Synthetic Pathways

The development of novel synthetic pathways for this compound and its derivatives must consider the inherent reactivity and potential limitations of the starting materials and intermediates.

The high reactivity of the aniline moiety, while advantageous for many transformations, also presents a significant challenge. The strong activating nature of the amino group can lead to a lack of selectivity and over-reaction, particularly in electrophilic aromatic substitution reactions like halogenation and nitration, resulting in polysubstituted products. libretexts.org Furthermore, the amino group is susceptible to oxidation, especially under harsh acidic conditions often employed in nitration, which can lead to the formation of undesirable byproducts and decomposition of the starting material. libretexts.org To overcome these limitations, protection of the amino group, typically through acetylation, is often a necessary step. libretexts.org However, this adds extra steps to the synthetic sequence, including protection and subsequent deprotection.

In the context of N-substitution reactions, steric hindrance can be a limiting factor. Bulky substituents on either the aniline ring or the incoming alkyl or acyl group can significantly reduce the reaction rate and yield. rsc.org While various catalytic systems have been developed to improve the efficiency of N-alkylation, the substrate scope can sometimes be limited by the nature of the catalyst and the reaction conditions required.

Friedel-Crafts reactions, a cornerstone of C-C bond formation on aromatic rings, are generally not feasible on anilines. The lone pair of electrons on the nitrogen atom coordinates with the Lewis acid catalyst (e.g., AlCl3), forming a complex that deactivates the ring towards electrophilic attack. libretexts.org This severely limits the direct alkylation or acylation of the aniline ring using this method.

The prop-2-enoate moiety also introduces its own set of considerations. The α,β-unsaturated system is susceptible to nucleophilic addition (Michael addition), which could be a competing reaction pathway under certain conditions. The ester functionality can also undergo hydrolysis under either acidic or basic conditions, which must be taken into account when designing synthetic routes for derivatization.

Advanced Spectroscopic and Supramolecular Characterization

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

High-resolution NMR spectroscopy is a cornerstone for determining the precise atomic arrangement within a molecule. For "3-Anilinophenyl prop-2-enoate," a combination of one-dimensional and two-dimensional NMR experiments in a suitable solvent, such as deuterated chloroform (B151607) (CDCl₃), would be employed to unambiguously assign all proton (¹H) and carbon (¹³C) signals.

Expected ¹H NMR Spectral Data:

The ¹H NMR spectrum would be expected to show distinct signals corresponding to the protons of the anilino, phenyl, and prop-2-enoate moieties. The aromatic protons would appear in the downfield region (typically δ 6.5-8.0 ppm), with their splitting patterns revealing their substitution positions and coupling relationships. The vinyl protons of the prop-2-enoate group would exhibit characteristic chemical shifts and coupling constants, indicative of their cis or trans configuration. The N-H proton of the aniline (B41778) group would likely appear as a broad singlet.

Expected ¹³C NMR Spectral Data:

The ¹³C NMR spectrum would complement the ¹H NMR data by providing information on the carbon skeleton. The carbonyl carbon of the ester group would be expected to resonate at a significantly downfield chemical shift (around δ 165-175 ppm). The aromatic and vinyl carbons would also show characteristic signals in the downfield region.

To resolve any spectral overlap and confirm the connectivity of the molecule, a series of two-dimensional NMR experiments are essential.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings, helping to establish the connectivity between adjacent protons, particularly within the aromatic rings and the vinyl group.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum would correlate directly bonded proton and carbon atoms, allowing for the definitive assignment of carbon signals based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique is crucial for identifying longer-range (2-3 bond) correlations between protons and carbons. It would be instrumental in connecting the anilino group to the phenyl ring and the phenyl ring to the prop-2-enoate moiety.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments provide information about the spatial proximity of protons. This would be valuable for determining the preferred conformation of the molecule, for instance, the relative orientation of the aniline and phenyl rings.

| Interactive Data Table: Hypothetical 2D NMR Correlations for this compound | |

| Experiment | Expected Key Correlations |

| COSY | Correlations between adjacent aromatic protons on both the anilino and phenyl rings. Correlation between the two vinyl protons of the prop-2-enoate group. |

| HSQC | Correlation of each aromatic proton with its directly attached carbon. Correlation of each vinyl proton with its corresponding vinyl carbon. |

| HMBC | Correlation from the N-H proton to carbons in the anilino ring. Correlation from the vinyl protons to the ester carbonyl carbon. Correlation from the aromatic protons of the phenyl ring to the ester oxygen-linked carbon. |

| NOESY | Spatial correlations between protons on the anilino ring and the phenyl ring, indicating their relative orientation. |

While solution-state NMR provides information about the molecule's structure in solution, solid-state NMR (ssNMR) can offer insights into its conformation and packing in the solid state. Techniques like Cross-Polarization Magic Angle Spinning (CP/MAS) would be employed to obtain high-resolution spectra of the solid sample. Polymorphism, if present, could be identified through distinct chemical shifts in the ssNMR spectra of different crystalline forms.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass and Fragmentation Analysis

HRMS is a powerful tool for determining the elemental composition of a molecule with high accuracy. For "this compound," techniques such as Electrospray Ionization (ESI) or Electron Ionization (EI) coupled with a high-resolution mass analyzer (e.g., Time-of-Flight or Orbitrap) would be used.

The expected exact mass for the molecular ion [M]⁺ or protonated molecule [M+H]⁺ would be calculated based on its molecular formula (C₁₅H₁₃NO₂). The high-resolution measurement from HRMS would confirm this elemental composition with a high degree of confidence.

Tandem mass spectrometry (MS/MS) experiments would be performed to study the fragmentation pathways of the molecular ion. By isolating the parent ion and subjecting it to collision-induced dissociation (CID), a characteristic fragmentation pattern would be generated. The fragmentation would likely involve the cleavage of the ester bond, loss of small neutral molecules like CO or CO₂, and fragmentation of the aromatic rings. Elucidating these patterns provides valuable structural information and confirms the connectivity of the different functional groups.

| Interactive Data Table: Hypothetical HRMS Fragmentation Data for this compound | |

| Precursor Ion (m/z) | Major Fragment Ions (m/z) |

| [C₁₅H₁₃NO₂ + H]⁺ | [C₉H₈NO]⁺ (loss of prop-2-enoic acid) |

| [C₁₅H₁₃NO₂ + H]⁺ | [C₆H₇N]⁺ (anilinium ion) |

| [C₁₅H₁₃NO₂ + H]⁺ | [C₃H₃O₂]⁺ (prop-2-enoyl cation) |

High-resolution mass spectrometers can resolve the isotopic fine structure of the molecular ion peak. The relative abundances of the isotopic peaks (due to the presence of ¹³C, ¹⁵N, and ¹⁸O in their natural abundances) would be compared with the theoretical isotopic pattern for the proposed elemental composition, providing further confirmation of the molecular formula.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group and Conformational Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule and can also be sensitive to its conformation.

FT-IR Spectroscopy: The FT-IR spectrum of "this compound" would be expected to show characteristic absorption bands for the various functional groups.

N-H Stretch: A peak in the region of 3300-3500 cm⁻¹ corresponding to the N-H stretching vibration of the aniline group.

C=O Stretch: A strong absorption band around 1700-1730 cm⁻¹ due to the stretching of the ester carbonyl group.

C=C Stretch: Bands in the 1600-1650 cm⁻¹ region corresponding to the vinyl and aromatic C=C stretching vibrations.

C-O Stretch: A peak in the 1100-1300 cm⁻¹ range due to the C-O stretching of the ester group.

Aromatic C-H Bending: Characteristic bands in the fingerprint region (below 1000 cm⁻¹) for the out-of-plane bending of the aromatic C-H bonds, which can provide information about the substitution pattern of the phenyl rings.

Raman Spectroscopy: Raman spectroscopy would provide complementary information to FT-IR. The C=C stretching vibrations of the aromatic rings and the vinyl group are typically strong in the Raman spectrum. This technique can be particularly useful for studying the molecule's conformation and intermolecular interactions in the solid state.

| Interactive Data Table: Hypothetical Vibrational Spectroscopy Data for this compound | | | :--- | :--- | :--- | | Functional Group | Expected FT-IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) | | N-H Stretch | 3350-3450 | Weak | | C=O Stretch (Ester) | 1710-1730 | Moderate | | C=C Stretch (Vinyl) | 1630-1650 | Strong | | C=C Stretch (Aromatic) | 1580-1610 | Strong | | C-O Stretch (Ester) | 1150-1250 | Moderate |

By combining the data from these advanced spectroscopic techniques, a comprehensive and unambiguous structural and conformational understanding of "this compound" can be achieved.

In-Depth Analysis of this compound Reveals Data Scarcity

A comprehensive review of scientific literature and chemical databases for the compound this compound has revealed a significant lack of available research data. Despite a thorough search for advanced spectroscopic, supramolecular, crystallographic, and thermal analysis information, no specific experimental studies for this precise molecule could be located. This scarcity of data prevents a detailed characterization as outlined by the requested advanced analytical techniques.

The intended article was to focus on a deep chemical and physical analysis of this compound, a compound with the chemical formula C₁₅H₁₃NO₂. The structure of this molecule, an ester formed from 3-anilinophenol and acrylic acid, suggests potential for interesting electronic and structural properties stemming from the combination of the aniline, phenyl, and acrylate (B77674) moieties. However, the absence of published research means that its specific characteristics remain largely theoretical and unverified by experimental data.

The planned sections of the article were to include:

: This would have involved a detailed analysis of its vibrational modes through techniques like Fourier-transform infrared (FTIR) and Raman spectroscopy. Further investigation into its hydrogen bonding networks, a key aspect of its supramolecular chemistry, was also intended.

X-ray Crystallographic Determination: A crucial component for understanding the molecule's three-dimensional structure, this section would have detailed its solid-state conformation, as well as the intermolecular interactions and packing motifs within its crystal lattice.

Chiroptical Spectroscopy: This analysis would have been relevant if chiral derivatives of this compound were synthesized, allowing for the determination of enantiomeric purity and absolute configuration.

Thermal Behavior Analysis: Using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC), this section was planned to investigate the compound's thermal stability and potential for thermally induced transformations, such as polymerization.

Unfortunately, the search for primary research articles, spectroscopic databases, and crystallographic repositories yielded no specific entries for this compound. While data exists for structurally related compounds, such as various substituted anilines, phenols, and acrylates, the strict focus on the title compound precludes the inclusion of this analogous, but not directly applicable, information.

This lack of data highlights a common occurrence in chemical research where a vast number of theoretically possible compounds have not yet been synthesized or, if they have, their properties have not been extensively studied and published in peer-reviewed literature. The reasons for this can range from a lack of perceived application to challenges in synthesis or purification.

Reaction Chemistry and Mechanistic Investigations

Polymerization Kinetics and Thermodynamics of 3-Anilinophenyl prop-2-enoate

The polymerization of this compound is primarily dictated by the reactivity of its acrylate (B77674) double bond. The presence of the 3-anilinophenyl group is expected to exert significant electronic and steric effects on the polymerization process. The aniline (B41778) group, being an electron-donating substituent, can influence the electron density of the vinyl group, which in turn affects the kinetics and thermodynamics of polymerization.

Radical Polymerization Mechanisms and Control Strategies

Radical polymerization is a common method for polymerizing acrylate monomers. The process involves three main stages: initiation, propagation, and termination. For this compound, a variety of thermal or photoinitiators can be employed to generate the initial radical species.

The propagation step involves the addition of the monomer to the growing polymer radical. The rate of propagation is influenced by the stability of the propagating radical. The phenyl group can offer some resonance stabilization to the radical, and the electron-donating aniline group might further influence this stability.

Controlled radical polymerization (CRP) techniques are instrumental in synthesizing polymers with well-defined architectures, molecular weights, and low dispersity. Key CRP methods applicable to acrylates include:

Atom Transfer Radical Polymerization (ATRP): This technique utilizes a transition metal complex (e.g., copper or nickel-based) to reversibly activate and deactivate the propagating polymer chains. For monomers containing amine groups, the choice of ligand is crucial to prevent catalyst poisoning.

Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization: RAFT polymerization employs a chain transfer agent to mediate the polymerization, allowing for good control over the molecular weight and architecture of the resulting polymer.

Nitroxide-Mediated Polymerization (NMP): NMP uses a stable nitroxide radical to control the concentration of propagating radicals. While highly effective for styrene (B11656), its application to acrylates often requires specific nitroxides and conditions to achieve good control.

A visible light-mediated process using an Iridium-based catalyst has also been shown to effectively control the radical polymerization of various acrylate monomers.

Interactive Data Table: Typical Initiators for Radical Polymerization of Acrylates

| Initiator Class | Example | Typical Decomposition Temperature |

| Azo Initiators | Azobisisobutyronitrile (AIBN) | 60-80 °C |

| Peroxide Initiators | Benzoyl Peroxide (BPO) | 70-90 °C |

| Redox Initiators | Persulfate/Metabisulfite | Room Temperature |

| Photoinitiators | 2,2-Dimethoxy-2-phenylacetophenone | UV irradiation |

Anionic Polymerization and Controlled Polymerization Techniques

Anionic polymerization of acrylates can proceed in a living manner, yielding polymers with narrow molecular weight distributions. However, the presence of the aniline group in this compound introduces a challenge due to the acidic proton on the nitrogen atom, which can terminate the anionic polymerization by protonating the propagating carbanion. To achieve successful anionic polymerization, protection of the amine functionality would likely be necessary.

Alternatively, specific initiating systems and reaction conditions can be employed to control the polymerization of functional acrylates. Ligated anionic polymerization, using additives like alkali metal alkoxides or halides, can stabilize the propagating chain end and suppress side reactions. Group Transfer Polymerization (GTP) is another controlled method suitable for acrylate monomers, which involves the use of a silyl (B83357) ketene (B1206846) acetal (B89532) initiator.

Interactive Data Table: Initiators for Anionic Polymerization of Acrylates

| Initiator Type | Example | Typical Solvent | Polymerization Temperature |

| Organolithium | n-Butyllithium | THF, Toluene | -78 °C |

| Grignard Reagents | Phenylmagnesium Bromide | Toluene | 0 to -60 °C |

| Silyl Ketene Acetals (for GTP) | 1-Methoxy-1-(trimethylsiloxy)-2-methyl-1-propene | THF, Acetonitrile (B52724) | Room Temperature |

Copolymerization Behavior with Other Monomers

The copolymerization of this compound with other vinyl monomers, such as styrene or methyl methacrylate (B99206), can be described by the Mayo-Lewis equation, which utilizes monomer reactivity ratios (r1 and r2) to predict the composition of the resulting copolymer. While specific reactivity ratios for this monomer have not been reported, its electronic properties allow for qualitative predictions. The electron-donating anilino group would likely influence the reactivity of the acrylate double bond, affecting its preference for adding to a growing polymer chain ending in its own monomer unit versus the comonomer unit. For instance, in the atom transfer radical copolymerization of styrene and n-butyl acrylate, the reactivity ratios were determined to be in the range of 0.68 ≤ r1 ≤ 0.82 and 0.22 ≤ r2 ≤ 0.26. Styrene-acrylic emulsion polymers are widely used due to the versatile properties that can be achieved by combining these monomers.

Chain Transfer and Termination Reaction Studies

Termination of growing polymer chains in radical polymerization primarily occurs through two mechanisms: combination, where two growing chains join together, and disproportionation, where a hydrogen atom is transferred from one chain to another, resulting in two dead polymer chains. The relative extent of these two mechanisms depends on the monomer structure and the polymerization temperature.

Hydrolysis and Transesterification Reaction Mechanisms

The ester linkage in this compound is susceptible to hydrolysis and transesterification reactions.

Hydrolysis: The hydrolysis of the ester can be catalyzed by either acid or base.

Base-catalyzed hydrolysis typically proceeds via a BAC2 mechanism, involving the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon. The 3-anilinophenoxide ion would be the leaving group. The rate of hydrolysis is influenced by the stability of this leaving group.

Acid-catalyzed hydrolysis involves the protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to attack by water.

Studies on the hydrolysis of other phenyl esters have elucidated detailed mechanistic pathways. The hydrolysis rates of acrylates and methacrylates have been correlated with their 13C NMR chemical shifts.

Transesterification: This reaction involves the exchange of the 3-anilinophenyl group with another alcohol. Transesterification can be catalyzed by acids, bases, or enzymes. Enzyme-catalyzed transesterification, often using lipases, offers a green and selective method for modifying esters under mild conditions.

Electrophilic and Nucleophilic Addition Reactions to the Acrylate Moiety

The acrylate double bond in this compound is electron-deficient due to the electron-withdrawing effect of the adjacent carbonyl group. This makes it susceptible to nucleophilic attack.

Nucleophilic Addition: The most common reaction is the conjugate (or Michael) addition of nucleophiles to the β-carbon of the acrylate double bond. A wide range of nucleophiles, including amines, thiols, and carbanions, can participate in this reaction. The electron-donating nature of the aniline group may slightly reduce the electrophilicity of the double bond compared to unsubstituted phenyl acrylate. The addition of amines to acrylates is a well-established reaction. Thiol-acrylate Michael addition is another efficient reaction, often catalyzed by amines or phosphines.

Electrophilic Addition: While less common for acrylates due to the deactivated nature of the double bond, electrophilic addition can occur under certain conditions with strong electrophiles. The aniline group, being an activating group, will direct electrophilic attack to the ortho and para positions of the phenyl ring (electrophilic aromatic substitution) in preference to addition across the acrylate double bond. The Heck reaction, which involves the palladium-catalyzed reaction of an aryl halide with an alkene, is a notable example where acrylates are ideal substrates due to their electron-withdrawing nature.

Interactive Data Table: Examples of Nucleophilic and Electrophilic Reactions with Acrylates

| Reaction Type | Reagent | Product Type |

| Nucleophilic Addition (Michael) | Primary or Secondary Amine | β-Amino Ester |

| Nucleophilic Addition (Michael) | Thiol | β-Thioether Ester |

| Nucleophilic Addition (Michael) | Malonate Ester | Diester Adduct |

| Electrophilic Reaction (Heck) | Aryl Halide, Pd catalyst, Base | Cinnamate Derivative |

Oxidative and Reductive Transformation Pathways of the Aniline Linkage

The aniline linkage in this compound is susceptible to both oxidation and reduction, leading to a variety of products depending on the reagents and reaction conditions.

Oxidative Transformations:

The secondary amine of the aniline group can undergo oxidation through several pathways. Treatment with strong oxidizing agents can lead to the formation of colored products and, in some cases, polymerization. A common oxidative transformation is the coupling of two molecules. For instance, oxidative dehydrogenation can lead to the formation of a carbazole (B46965) derivative through C-C bond formation. wikipedia.org

Another potential oxidative pathway involves the formation of a radical cation. The stability and subsequent reactions of this intermediate are influenced by the electronic nature of the substituents on the aromatic rings. In the case of this compound, the acrylate group can influence the electron density and reactivity of the molecule.

| Oxidizing Agent | Potential Product(s) | Reaction Conditions |

| Mild Oxidants (e.g., air, FeCl₃) | Colored radical species, oligomers | Ambient temperature, various solvents |

| Strong Oxidants (e.g., KMnO₄, H₂O₂) | Ring-hydroxylated species, quinone-like structures, potential cleavage of the C-N bond | Elevated temperatures, acidic or basic media |

| Photochemical Oxidation | Carbazole derivatives | UV irradiation, presence of a sensitizer (B1316253) |

Reductive Transformations:

The aniline linkage is generally stable to many reducing agents. However, under forcing conditions, reductive cleavage of the C-N bond can occur. This is particularly relevant in anaerobic environments where microbial activity can facilitate such transformations. researchgate.net For instance, certain anaerobic bacteria have been shown to mediate the reductive cleavage of diphenylamine. researchgate.net

In a laboratory setting, catalytic hydrogenation under high pressure and temperature could potentially cleave the C-N bond, although the acrylate and ester functionalities would also be susceptible to reduction under these conditions.

| Reducing Agent/Method | Potential Product(s) | Reaction Conditions |

| Catalytic Hydrogenation (harsh) | Aniline and 3-hydroxyphenyl propanoate | High pressure H₂, high temperature, metal catalyst (e.g., Raney Ni) |

| Microbial Reduction (anaerobic) | Aniline and phenol | Anaerobic enrichment cultures |

Investigation of Rearrangement Reactions

The ester functionality of this compound makes it a candidate for rearrangement reactions, most notably the Fries rearrangement and its photochemical variant.

Fries Rearrangement:

The Fries rearrangement involves the migration of the acyl group from the phenolic oxygen to the aromatic ring, typically catalyzed by a Lewis acid. wikipedia.orgsigmaaldrich.com For this compound, this would involve the migration of the prop-2-enoyl group to the ortho or para positions of the phenolic ring. The reaction is selective, with the choice between the ortho and para products being influenced by reaction conditions such as temperature and the solvent used. wikipedia.org Low temperatures generally favor the para product, while higher temperatures favor the ortho product. wikipedia.org

A widely accepted mechanism involves the formation of an acylium carbocation intermediate through coordination of the Lewis acid to the carbonyl oxygen of the ester. wikipedia.org This electrophilic intermediate then attacks the electron-rich aromatic ring.

Photo-Fries Rearrangement:

An alternative to the Lewis acid-catalyzed Fries rearrangement is the Photo-Fries rearrangement, which proceeds via a radical mechanism upon exposure to UV light. wikipedia.orgslideshare.netbarbatti.orgresearchgate.net This reaction can also yield ortho and para substituted products. The mechanism involves the homolytic cleavage of the ester C-O bond to form a phenoxy radical and an acyl radical, which then recombine within a solvent cage. slideshare.net Photo-Fries rearrangements have also been observed for anilides, which are structurally similar to the aniline portion of the target molecule. slideshare.net

| Rearrangement Type | Catalyst/Conditions | Major Product(s) |

| Fries Rearrangement | Lewis Acid (e.g., AlCl₃) | ortho- and para-(prop-2-enoyl)-3-anilinophenol |

| Photo-Fries Rearrangement | UV light | ortho- and para-(prop-2-enoyl)-3-anilinophenol |

Computational Chemistry and Theoretical Chemical Studies

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling for Mechanistic Insights (non-clinical, e.g., reactivity predictions)

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are computational methodologies employed to establish a mathematical correlation between the chemical structure of a compound and its biological activity or physicochemical properties, respectively acs.orgnih.govresearchgate.net. In the context of "3-Anilinophenyl prop-2-enoate," while specific QSAR/QSPR studies on this exact molecule are not extensively documented in publicly available literature, the principles of these models can be applied to predict its reactivity and other non-clinical mechanistic aspects based on its constituent aniline (B41778) and acrylate (B77674) moieties.

QSAR/QSPR modeling is predicated on the principle that the properties of a chemical are inherent to its molecular structure nih.gov. By quantifying structural features through molecular descriptors, it is possible to develop predictive models. These descriptors can be categorized into several types, including constitutional, topological, geometrical, and quantum-chemical parameters.

For a molecule like this compound, a QSAR/QSPR study would involve calculating a variety of molecular descriptors. These descriptors would then be used to build a model that correlates them with a specific activity or property, such as chemical reactivity. For instance, studies on aniline derivatives have successfully used descriptors to model properties like lipophilicity and the propensity to form protein free radicals nih.govnih.govresearchgate.net.

Illustrative QSAR Model for Reactivity of Aniline Derivatives

To provide insight into how QSAR models can predict reactivity, a hypothetical model for a series of aniline derivatives is presented below. This model is based on descriptors commonly found to be significant in published studies on similar compounds nih.govnih.govresearchgate.netbenthamdirect.com. The dependent variable in this illustrative model is a hypothetical reactivity index, which could represent, for example, the rate of an electrophilic substitution reaction on the aniline ring.

| Compound | Hammett Constant (σ) | Electrophilicity Index (ω) | Calculated LogP | Predicted Reactivity Index |

|---|---|---|---|---|

| Aniline | 0.00 | 1.05 | 0.90 | 0.85 |

| 4-Methoxyaniline | -0.27 | 0.98 | 1.31 | 1.20 |

| 4-Nitroaniline | 0.78 | 2.15 | 1.39 | 0.45 |

| This compound (Hypothetical) | 0.15 | 1.50 | 2.50 | 0.70 |

Hammett Constant (σ): This descriptor quantifies the electronic effect (electron-donating or electron-withdrawing) of a substituent on the aromatic ring. In studies of aniline derivatives, the Hammett constant has been shown to correlate with their ability to form protein free radicals nih.gov.

Electrophilicity Index (ω): This quantum-chemical descriptor provides a measure of a molecule's ability to accept electrons. It is a valuable parameter in predicting the reactivity of molecules in various chemical reactions nih.govresearchgate.netbenthamdirect.com.

Calculated LogP: This value represents the logarithm of the partition coefficient between octanol and water, providing a measure of the molecule's lipophilicity. Lipophilicity can influence a compound's transport to a reaction site and its interaction with nonpolar environments nih.govresearchgate.net.

The hypothetical data in the table illustrates that electron-donating groups (negative σ) tend to increase the predicted reactivity index, while electron-withdrawing groups (positive σ) decrease it. Similarly, a higher electrophilicity index might correlate with a different type of reactivity, for instance, susceptibility to nucleophilic attack.

Mechanistic Insights from QSAR/QSPR

For example, a QSAR study might reveal that the electrophilicity of the acrylate double bond is a key determinant for its participation in Michael addition reactions, a common reaction pathway for acrylates. The model could quantify how substituents on the aniline ring modulate this reactivity.

Advanced Applications in Materials Science and Polymer Engineering

Development of Novel Polymeric Materials and Copolymers

The presence of the acrylate (B77674) group allows 3-Anilinophenyl prop-2-enoate to act as a monomer in polymerization reactions. The process of acrylate polymerization typically involves initiation, propagation, and termination stages to form long polymer chains. This fundamental reactivity could be harnessed to incorporate the anilinophenyl group into various polymer backbones.

Homopolymers or copolymers of this compound could lead to functional polymers with unique characteristics. The aniline (B41778) moiety can impart conductivity, redox activity, and environmental responsiveness to the resulting polymer. Such polymers could find use in sensors, electrochromic devices, and smart materials that respond to changes in pH or electrical potential. The properties of these polymers, such as glass transition temperature, flexibility, and mechanical strength, could be tuned by copolymerizing this compound with other acrylate monomers like methyl acrylate or butyl acrylate.

Incorporating this compound into polymer composites could enhance their performance. The aniline group can potentially interact with inorganic fillers, improving interfacial adhesion and leading to composites with superior mechanical and thermal properties. Such composites could be valuable in aerospace, automotive, and electronic applications where high strength and stability are required.

Application as Monomers in Coatings, Adhesives, and Resins

Acrylate monomers are foundational in the formulation of coatings, adhesives, and resins due to their excellent durability, weather resistance, and adhesion properties. As a functional acrylate, this compound could be a valuable component in these formulations. Its incorporation could introduce novel functionalities, such as anti-corrosion properties due to the passivating effect of the aniline group on metal surfaces. In adhesives, it might enhance bonding to specific substrates through hydrogen bonding or other intermolecular interactions.

Role as Photoinitiators or Monomers in Photopolymerization Systems

Photopolymerization, a process that uses light to initiate polymerization, is crucial in fields like 3D printing and dental materials. While there is no direct evidence of this compound acting as a photoinitiator, its aromatic structure is a common feature in many photoinitiator molecules. It is more likely that it would act as a monomer in such systems. When included in a photocurable resin formulation, the acrylate group would readily participate in the light-induced cross-linking reaction, contributing to the final properties of the cured material. Its inclusion could influence the refractive index, thermal stability, and mechanical properties of the photopolymer.

Integration into Organic Electronic Devices (e.g., Dye-Sensitized Solar Cells as sensitizers)

Organic electronic devices represent a rapidly growing field, and functional organic molecules are at its core. In the context of Dye-Sensitized Solar Cells (DSSCs), organic dyes (sensitizers) are responsible for light absorption and electron injection. A typical organic sensitizer (B1316253) possesses a donor-π-acceptor (D-π-A) structure.

The this compound molecule contains a potential donor group (aniline) and a potential acceptor group (prop-2-enoate), connected by a phenyl π-bridge. This D-π-A-like structure suggests its theoretical potential as a sensitizer in DSSCs. The performance of such a sensitizer would depend on its ability to absorb sunlight and the alignment of its molecular energy levels with the semiconductor's conduction band and the electrolyte's redox potential. For effective charge transfer, the Lowest Unoccupied Molecular Orbital (LUMO) of the dye must be higher than the conduction band of the semiconductor (e.g., TiO2), and the Highest Occupied Molecular Orbital (HOMO) must be lower than the redox potential of the electrolyte.

While no experimental data exists for this compound in DSSCs, research on other D-π-A organic dyes provides a framework for predicting its potential performance. The table below outlines key parameters for hypothetical DSSCs based on analogous anilinophenyl-containing sensitizers.

| Sensitizer (Hypothetical) | Donor Group | π-Bridge | Acceptor Group | Power Conversion Efficiency (PCE) - Predicted Range |

| APP-1 | Aniline | Phenyl | Prop-2-enoate | Low to Moderate |

| APP-2 (modified) | Substituted Aniline | Thiophene-Phenyl | Cyanoacrylate | Moderate to High |

This table is illustrative and based on general principles of DSSC sensitizer design, not on experimental data for this compound.

Exploration in Advanced Composite Formulations

Beyond general high-performance composites, this compound could be explored in advanced composite formulations where the functionality of the monomer plays a critical role. For instance, in composites for electromagnetic interference (EMI) shielding, the conductive properties of polyaniline-like structures could be beneficial. By polymerizing this compound within a composite matrix, it might be possible to create materials with integrated shielding capabilities. Furthermore, the reactivity of the aniline group could be used for post-fabrication modification of the composite, allowing for the attachment of other functional molecules.

Application as Polymer Additives with Mechanistic Understanding

The incorporation of additives is crucial for preserving the integrity of polymeric materials during processing and end-use by mitigating degradation from environmental factors such as heat, oxygen, and light. nih.gov Based on its chemical structure, this compound is a candidate for use as a polymer additive, particularly as an antioxidant. The antioxidant functionality would primarily derive from the anilino group, which can act as a radical scavenger.

The mechanism by which amine-based antioxidants, such as the anilino moiety in this compound, protect polymers is well-established. additivesforpolymer.com The process of thermo-oxidative degradation in polymers proceeds via a free-radical chain reaction. The antioxidant's role is to interrupt this cycle. The secondary amine in the anilino group can donate a hydrogen atom to reactive peroxy radicals (ROO•), thereby neutralizing them and preventing them from abstracting hydrogen from the polymer backbone, which would otherwise propagate the degradation chain. ifremer.fr

Upon donating a hydrogen atom, the anilino group is converted into a stable nitrogen-centered radical. This radical is resonance-stabilized, which reduces its reactivity and prevents it from initiating new degradation chains. This is a key feature of effective antioxidants. mdpi.com

The general mechanism can be summarized in the following steps:

Initiation: Formation of initial polymer radicals (P•) due to heat, UV light, or mechanical stress.

Propagation: The polymer radical reacts with oxygen to form a polymer peroxy radical (POO•). This peroxy radical can then abstract a hydrogen from another polymer chain, forming a hydroperoxide (POOH) and a new polymer radical.

Intervention by this compound (A-H):

POO• + A-H → POOH + A•

Termination: The stabilized antioxidant radical (A•) can then react with another radical to form a non-radical species, effectively terminating the chain reaction.

The presence of the phenyl group attached to the nitrogen atom enhances the stability of the resulting radical through delocalization of the unpaired electron over the aromatic ring. This high efficiency in radical scavenging is characteristic of secondary aromatic amines, which are known to be potent antioxidants. additivesforpolymer.com

The acrylate portion of the molecule offers the potential for it to be a reactive antioxidant . This means it could be copolymerized into the polymer backbone, permanently tethering the antioxidant functionality to the polymer chain. This would prevent common issues with additive migration and leaching, which can reduce the long-term effectiveness of the antioxidant and lead to contamination of the surrounding environment. researchgate.net

Table 1: Potential Mechanistic Roles of this compound as a Polymer Antioxidant

| Functional Group | Potential Antioxidant Mechanism | Advantage |

| Secondary Amine (Anilino) | Hydrogen atom donation to peroxy radicals | High radical scavenging efficiency |

| Aromatic Rings (Anilino & Phenyl) | Resonance stabilization of the antioxidant radical | Prevents re-initiation of degradation |

| Acrylate Group | Potential for copolymerization | Prevents migration and leaching of the additive |

Functionalization of Polymer Surfaces and Interfaces

The functionalization of polymer surfaces is a critical area of materials science, aiming to impart new properties to a material's surface without altering its bulk characteristics. mdpi.com Properties such as wettability, adhesion, biocompatibility, and chemical resistance can be tailored through surface modification. The acrylate group in this compound makes it a prime candidate for use in surface functionalization through graft polymerization techniques. mdpi.com

Graft polymerization involves the covalent bonding of polymer chains (the graft) to the surface of a substrate. In this context, this compound could be used in two primary ways:

Grafting "from" the surface: In this approach, initiator sites are first created on the polymer surface. Then, a monomer, such as this compound, is polymerized from these sites, creating a dense layer of grafted polymer chains. This would result in a surface rich in anilino-phenyl groups.

Grafting "to" the surface: Alternatively, a polymer or oligomer of this compound could be synthesized first and then attached to a suitably activated polymer surface. nih.gov

The introduction of anilino-phenyl groups onto a polymer surface could significantly alter its properties. For instance, the aromatic nature of these groups could enhance the surface's hydrophobicity and its interaction with other aromatic molecules or polymers. The amine functionality could also serve as a site for further chemical reactions, allowing for multi-step surface modifications.

A key advantage of using a molecule like this compound for surface functionalization is the dual nature of the resulting surface. The grafted polymer would not only modify the physical properties of the surface but could also impart antioxidant capabilities directly at the interface where degradation often initiates. This is particularly valuable for applications where the material is exposed to harsh oxidative environments.

Table 2: Potential Applications of Surface Functionalization with this compound

| Application Area | Desired Surface Property | Role of this compound |

| Adhesive Bonding | Improved adhesion to other materials | The polar amine and aromatic groups could enhance interfacial interactions. |

| Biomaterials | Controlled protein adsorption, biocompatibility | The amine groups could be used to attach bioactive molecules. |

| Protective Coatings | Enhanced environmental resistance | The grafted layer provides a barrier with inherent antioxidant properties. |

| Membranes | Modified surface energy and fouling resistance | The chemical nature of the grafted layer can be tailored to control transport properties. |

Biological Chemistry: Mechanistic Molecular Interactions Excluding Clinical/safety

Investigation of Molecular Recognition and Binding Mechanisms with Biomolecules (e.g., proteins, enzymes, DNA)

No published studies on the enzyme kinetics of 3-Anilinophenyl prop-2-enoate were found.

There is no available data detailing the non-covalent interactions of this compound with biological macromolecules.

Cellular Mechanistic Studies (in vitro, focusing on pathways, not effects on organism viability or toxicity)

No information exists on the use of this compound as a molecular probe.

Specific protein-ligand interaction mapping for this compound has not been documented.

Structure-Activity Relationship (SAR) Elucidation for Mechanistic Biological Targets (non-clinical)

Without data on its biological activity, no structure-activity relationships for this compound can be determined.

Advanced Analytical Methodologies for Detection and Characterization

Chromatographic Separation Techniques (HPLC, GC, SEC) for Purity and Molecular Weight Distribution

Chromatographic techniques are indispensable for the separation and purification of "3-Anilinophenyl prop-2-enoate" from complex mixtures and for the determination of its purity. High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Size Exclusion Chromatography (SEC) are particularly relevant.

High-Performance Liquid Chromatography (HPLC):

HPLC is a versatile technique for the analysis of acrylate (B77674) compounds. e3s-conferences.orgresearchgate.nete3s-conferences.orgperkinelmer.com For "this compound," a reversed-phase HPLC method would likely be effective. A C18 or a phenyl-bonded stationary phase could be employed to achieve good separation based on the compound's hydrophobicity. mdpi.com The mobile phase would typically consist of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), potentially with gradient elution to ensure the separation of impurities with a wide range of polarities. e3s-conferences.org Detection is commonly achieved using a diode array detector (DAD) or a UV-Vis detector, leveraging the chromophoric nature of the anilino and phenyl groups. e3s-conferences.org The maximum ultraviolet absorption for acrylate compounds is often around 210 nm, which can be a suitable wavelength for detection. e3s-conferences.org

Table 1: Hypothetical HPLC Parameters for this compound Analysis

| Parameter | Condition |

| Column | C18 or Phenyl-bonded (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile/Water Gradient |

| Flow Rate | 1.0 mL/min |

| Detection | Diode Array Detector (DAD) at ~210-300 nm |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

Gas Chromatography (GC):

GC is a powerful technique for the analysis of volatile and thermally stable compounds. kelid1.ir Given that acrylate esters can be volatile, GC is a viable method for purity assessment of "this compound," provided it does not thermally degrade under the analysis conditions. google.comscitepress.org A capillary column with a suitable stationary phase, such as a mid-polarity phase like 6% cyanopropylphenyl-94% dimethylpolysiloxane, would be appropriate for separating the target compound from potential impurities. tandfonline.com A flame ionization detector (FID) or a mass spectrometer (MS) can be used for detection. Pyrolysis-GC/MS could be a valuable technique for characterizing potential polymeric materials derived from "this compound". nih.gov

Table 2: Illustrative GC Parameters for this compound Analysis

| Parameter | Condition |

| Column | Capillary Column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness) |

| Carrier Gas | Helium or Nitrogen |

| Inlet Temperature | 250 °C |

| Oven Program | Initial temp. 100 °C, ramp to 280 °C at 10 °C/min, hold for 5 min |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

| Detector Temp. | 300 °C |

Size Exclusion Chromatography (SEC):

SEC separates molecules based on their hydrodynamic volume in solution and is primarily used to determine the molecular weight and molecular weight distribution of polymers. paint.orgpaint.org In the context of "this compound," SEC would be employed if the monomer undergoes polymerization. This technique can be used to monitor the polymerization process and characterize the resulting polymer. researchgate.netnih.govsemanticscholar.org Tetrahydrofuran (THF) is a common solvent used as the mobile phase for SEC analysis of acrylate polymers. researchgate.net

Advanced Mass Spectrometric Techniques for Trace Analysis and Metabolite Identification (academic context, not clinical)

Mass spectrometry (MS), particularly when coupled with chromatographic separation, offers unparalleled sensitivity and specificity for the trace analysis and structural elucidation of "this compound" and its potential metabolites.

For trace analysis, techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-tandem mass spectrometry (GC-MS/MS) are employed. tandfonline.comnih.gov These methods provide high selectivity and low detection limits, making them suitable for detecting minute quantities of the compound in complex matrices. Chemical derivatization can be used to enhance the ionization efficiency and, consequently, the detection sensitivity of neutral molecules in mass spectrometry. nih.gov

In the academic study of biotransformation, identifying metabolites is crucial. High-resolution mass spectrometry (HRMS), such as Orbitrap or time-of-flight (TOF) mass analyzers, coupled with LC, can provide accurate mass measurements of potential metabolites. This information allows for the determination of elemental compositions and aids in the structural elucidation of metabolic products. The metabolic pathways of acrylate esters often involve hydrolysis of the ester bond and modifications to the acrylate moiety. nih.gov For instance, the metabolism of butyl acrylate has been shown to result in metabolites such as N-acetyl-S-(2-carboxyethyl)cysteine. nih.gov A similar pathway could be hypothesized for "this compound," leading to the hydrolysis of the ester and subsequent conjugation reactions.

Table 3: Potential Metabolites of this compound for MS-based Identification

| Putative Metabolite | Expected Mass Change from Parent Compound | Potential Metabolic Pathway |

| 3-Anilinophenol | - C3H2O | Ester Hydrolysis |

| Prop-2-enoic acid | - C9H7N | Ester Hydrolysis |

| Hydroxylated this compound | + O | Aromatic or Aliphatic Hydroxylation |

| N-acetyl-S-(3-(3-anilinophenoxy)-3-oxopropyl)cysteine | + N-acetylcysteine | Michael Addition and subsequent metabolism |

Spectrophotometric and Spectrofluorimetric Assays for Reaction Monitoring and Quantification

Spectrophotometric and spectrofluorimetric methods offer rapid and cost-effective means for quantifying "this compound" and monitoring reactions involving this compound.

UV-Vis Spectrophotometry:

The presence of the aniline (B41778) and phenyl acrylate moieties in "this compound" results in characteristic ultraviolet (UV) absorption. The UV-Vis spectrum of aniline and its derivatives typically shows absorption bands that can be utilized for quantification. researchgate.netrsc.orgresearchgate.netjlu.edu.cn The position and intensity of these absorption maxima can be influenced by the solvent polarity. ajrsp.com A calibration curve can be constructed by measuring the absorbance of a series of standard solutions of known concentrations at the wavelength of maximum absorbance (λmax). This method can be valuable for monitoring the progress of a reaction where "this compound" is either a reactant or a product, by observing the change in absorbance over time.

Spectrofluorimetry:

Spectrofluorimetry is a highly sensitive technique that can be employed if "this compound" or its derivatives exhibit native fluorescence. Many aromatic compounds, including some aniline derivatives, are fluorescent. If the compound is not naturally fluorescent, derivatization with a fluorogenic reagent could be explored to induce fluorescence. nih.gov The fluorescence intensity is directly proportional to the concentration of the analyte over a certain range, allowing for quantification at very low levels. The addition of surfactants can sometimes enhance the fluorescence intensity and improve the sensitivity of the assay. nih.gov This technique could be particularly useful for quantifying trace amounts of the compound. A kinetic-spectrofluorimetric method, which measures the rate of a reaction that produces or consumes a fluorescent species, could also be developed for its determination. researchgate.netekb.eg

Electrochemical Sensing Applications and Mechanisms

Electrochemical sensors offer a promising avenue for the rapid and sensitive detection of "this compound," leveraging the electroactive nature of the aniline group. scienoc.com Aniline and its derivatives can be oxidized at an electrode surface, and the resulting current can be related to the concentration of the analyte.

Various types of electrochemical sensors could be developed, including those based on voltammetry or amperometry. For instance, a sensor could be fabricated by modifying an electrode (e.g., glassy carbon, gold, or platinum) with a material that enhances the electrochemical response of "this compound." Conducting polymers derived from aniline derivatives have been used in the development of chemical sensors. rsc.org The sensing mechanism would involve the electrochemical oxidation of the aniline moiety of the target molecule at a specific potential. The resulting oxidation current would be proportional to the concentration of "this compound" in the sample. These sensors could offer advantages such as portability, low cost, and real-time monitoring capabilities. rsc.org

Development of Internal Standards and Reference Materials for Analytical Research

The accuracy and reliability of quantitative analytical methods heavily depend on the availability of high-purity reference materials and appropriate internal standards.

Internal Standards:

For chromatographic methods like HPLC and GC, an internal standard is crucial for correcting variations in sample injection volume, detector response, and sample preparation. An ideal internal standard for "this compound" would be a structurally similar compound that is not present in the sample matrix and has a retention time close to, but well-resolved from, the analyte peak. A deuterated analog of "this compound" would be an excellent internal standard for mass spectrometry-based methods, as it would co-elute with the analyte and have a similar ionization efficiency.

Reference Materials:

A certified reference material (CRM) of "this compound" with a well-characterized purity is essential for the validation of analytical methods, calibration of instruments, and ensuring the traceability of measurement results. sigmaaldrich.comsigmaaldrich.comalfa-chemistry.commerckmillipore.comfishersci.com CRMs are produced by accredited organizations and are accompanied by a certificate that provides the property value, its uncertainty, and a statement of metrological traceability. alfa-chemistry.com The development of a CRM for "this compound" would involve its synthesis at high purity, comprehensive characterization using a battery of analytical techniques (e.g., NMR, MS, elemental analysis), and determination of its purity through a rigorous certification process.

Future Research Directions and Uncharted Avenues

Design and Synthesis of Next-Generation Anilinophenyl Propenoate Analogues

The structural versatility of the anilinophenyl propenoate backbone provides a fertile ground for the design and synthesis of next-generation analogs with tailored properties. Future research will likely focus on systematic modifications of the core structure to modulate its electronic, optical, and biological characteristics. Key areas of exploration will include the introduction of various substituents on both the aniline (B41778) and phenyl rings, as well as alterations to the propenoate linker.

The design of novel aryl acrylic acids and acrylate (B77674) esters is a promising avenue for developing new functional materials. For instance, integrating a trimethoxybenzene scaffold, connected via a carboxamide linker, has been explored for potential antiproliferative effects. nih.gov The synthesis of such analogs often involves multi-step reaction sequences, starting from commercially available precursors. A general synthetic approach might involve the initial synthesis of a substituted aniline, followed by its coupling to a suitably functionalized phenylpropenoic acid derivative.

Table 1: Hypothetical Next-Generation Anilinophenyl Propenoate Analogues and Their Potential Properties

| Analogue Name | Substituent on Aniline Ring | Substituent on Phenyl Ring | Potential Property |

| 3-(4-Nitroanilino)phenyl prop-2-enoate | 4-Nitro | None | Enhanced nonlinear optical activity |

| 3-(4-Methoxyanilino)phenyl prop-2-enoate | 4-Methoxy | None | Increased fluorescence quantum yield |

| 3-Anilinophenyl-2-cyano-prop-2-enoate | None | 2-Cyano on propenoate | Altered polymerization characteristics |

| 3-(N-Methylanilino)phenyl prop-2-enoate | N-Methyl | None | Improved solubility in organic solvents |

Integration with Supramolecular Chemistry and Self-Assembly Processes

The presence of the aniline moiety in 3-anilinophenyl prop-2-enoate introduces the potential for hydrogen bonding and other non-covalent interactions, making it an attractive candidate for applications in supramolecular chemistry. The self-assembly of polymers and copolymers containing aniline or related structures into well-defined micro- and nanostructures has been demonstrated. For example, poly(aniline-co-anthranilic acid) copolymers have been shown to self-assemble into fibers and other microstructures. researchgate.net Future research could explore the ability of this compound and its oligomers or polymers to form ordered assemblies such as liquid crystals, gels, or vesicles.

The incorporation of this molecule into larger supramolecular architectures could lead to the development of novel materials with applications in sensing, drug delivery, and catalysis. The anilino group can act as a hydrogen bond donor and acceptor, while the phenyl rings can participate in π-π stacking interactions. By systematically tuning the molecular structure, it may be possible to control the self-assembly process and generate a variety of morphologies.

Sustainable and Environmentally Benign Synthetic Approaches

The increasing demand for environmentally friendly chemical processes necessitates the development of sustainable synthetic routes to functional molecules. researchgate.netresearchgate.net For aryl acrylates, this includes the use of renewable starting materials, the reduction of waste, and the avoidance of hazardous reagents and solvents. organic-chemistry.orgacs.org Research in this area could focus on several key strategies:

Catalytic Methods: Employing efficient and recyclable catalysts to replace stoichiometric reagents in the synthesis of the anilinophenyl propenoate core.

Bio-based Feedstocks: Investigating the use of precursors derived from biomass to synthesize the aromatic rings and the propenoate unit. researchgate.net

Green Solvents: Utilizing environmentally benign solvents such as water, supercritical fluids, or ionic liquids to minimize the environmental impact of the synthesis.

Atom Economy: Designing synthetic pathways that maximize the incorporation of all starting material atoms into the final product, thereby reducing waste.

An example of a green approach to a related class of compounds is the chromatography-free and eco-friendly synthesis of aryl tosylates and mesylates, which are valuable intermediates in organic synthesis. organic-chemistry.org Similar principles could be applied to the synthesis of this compound and its derivatives.

Exploration of Novel Reactivities and Functionalizations

The chemical structure of this compound offers multiple sites for further functionalization, opening up avenues for the exploration of novel reactivities. The acrylate moiety is susceptible to a variety of reactions, including Michael addition, cycloadditions, and polymerization. The aniline and phenyl rings can undergo electrophilic aromatic substitution, allowing for the introduction of a wide range of functional groups.

The presence of both electrophilic and nucleophilic centers in similar acrylate scaffolds makes them fascinating building blocks for bioactive compounds. rsc.org Future studies could investigate the derivatization of the aniline nitrogen, for example, through acylation or alkylation, to fine-tune the electronic properties of the molecule. Furthermore, the double bond of the propenoate group can be exploited for post-polymerization modification, leading to the creation of functional polymer brushes or cross-linked networks. The polymer chemistry of acrylates designed for functional-group synergy among the vinyl group and ester- and α-substituents is a rich area of ongoing research. tandfonline.com

Emerging Applications in Niche Materials Science and Bio-Inspired Systems

The unique combination of an aniline donor group and a propenoate acceptor group suggests potential applications for this compound in various areas of materials science. The development of bio-inspired and biomimetic polymers is a rapidly growing field, with applications ranging from mechanically robust materials to self-healing systems. nih.gov The anilinophenyl propenoate scaffold could be incorporated into such systems to impart specific functionalities.

Potential niche applications include:

Organic Electronics: The donor-acceptor nature of the molecule could be exploited in the design of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).

Nonlinear Optics: The extended π-system and the potential for charge transfer could lead to significant nonlinear optical properties, making these materials suitable for applications in optical switching and frequency conversion.

Chemosensors: Functionalization of the aniline or phenyl rings with specific recognition moieties could lead to the development of selective and sensitive chemosensors for the detection of ions or small molecules.

Bio-inspired Catalysts: The development of catalysts that mimic the active sites of enzymes is a key goal in green chemistry. anl.gov The anilinophenyl propenoate structure could serve as a ligand for metal catalysts, with the potential for fine-tuning the catalytic activity through synthetic modification.

The creation of hybrid functional materials, for instance by polymerizing acrylates on functionalized graphene, is another promising direction. nih.gov

Challenges and Opportunities in the Academic Investigation of Functionalized Aryl Acrylates

However, these challenges are balanced by numerous opportunities. The vast chemical space of functionalized aryl acrylates remains largely unexplored, offering the potential for the discovery of new materials with unprecedented properties. Advances in computational chemistry and high-throughput screening can accelerate the design and discovery process. Furthermore, the increasing emphasis on interdisciplinary research provides opportunities for collaboration between synthetic chemists, materials scientists, physicists, and biologists to fully exploit the potential of this versatile class of compounds. The development of functional coatings is an area with ongoing innovations and challenges where novel aryl acrylates could play a significant role. dokumen.pub

Table 2: Summary of Research Directions and Potential Impact

| Research Direction | Key Focus Areas | Potential Impact |

| Design and Synthesis of Analogues | Substituent effects, linker modification | Tailored electronic and optical properties |

| Supramolecular Chemistry | Self-assembly, non-covalent interactions | Novel sensors, drug delivery systems |

| Sustainable Synthesis | Green catalysts, bio-based feedstocks | Environmentally friendly chemical production |

| Novel Reactivities | Functionalization of core structure | New synthetic methodologies, functional polymers |

| Emerging Applications | Organic electronics, bio-inspired materials | Advanced materials for technology and medicine |

Q & A

Q. What methodologies are recommended for synthesizing 3-anilinophenyl prop-2-enoate and validating its purity?